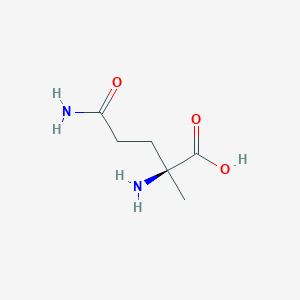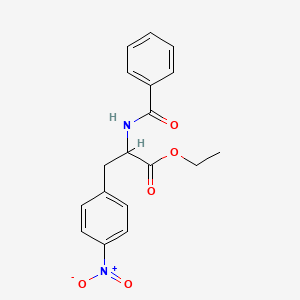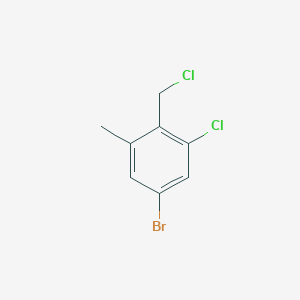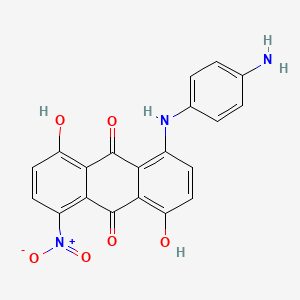
1-(4-Aminoanilino)-4,8-dihydroxy-5-nitroanthracene-9,10-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-((4-Aminophenyl)amino)-4,8-dihydroxy-5-nitroanthracene-9,10-dione is a complex organic compound known for its unique chemical structure and properties
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-((4-Aminophenyl)amino)-4,8-dihydroxy-5-nitroanthracene-9,10-dione typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the nitration of anthracene derivatives followed by amination and hydroxylation reactions. The reaction conditions often require the use of strong acids, bases, and oxidizing agents to achieve the desired transformations.
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration and amination processes, utilizing continuous flow reactors to ensure efficient and consistent production. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product.
化学反応の分析
Types of Reactions
1-((4-Aminophenyl)amino)-4,8-dihydroxy-5-nitroanthracene-9,10-dione undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The nitro group can be reduced to an amino group.
Substitution: The amino and hydroxyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like acyl chlorides or sulfonyl chlorides can be used for substitution reactions under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinone derivatives, while reduction can produce diaminoanthracene derivatives.
科学的研究の応用
1-((4-Aminophenyl)amino)-4,8-dihydroxy-5-nitroanthracene-9,10-dione has a wide range of applications in scientific research, including:
Chemistry: Used as a precursor for the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential as a fluorescent probe due to its unique optical properties.
Medicine: Explored for its potential therapeutic effects, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of 1-((4-Aminophenyl)amino)-4,8-dihydroxy-5-nitroanthracene-9,10-dione involves its interaction with various molecular targets and pathways. The compound’s functional groups allow it to participate in redox reactions, interact with enzymes, and bind to specific receptors. These interactions can modulate cellular processes and biochemical pathways, leading to its observed effects in biological systems.
類似化合物との比較
Similar Compounds
4-Aminophenol: Shares the amino and hydroxyl functional groups but lacks the anthracene core.
1,4-Dihydroxyanthraquinone: Contains the anthracene core and hydroxyl groups but lacks the amino and nitro groups.
5-Nitroanthranilic Acid: Contains the nitro group and an aromatic ring but lacks the anthracene core and hydroxyl groups.
Uniqueness
1-((4-Aminophenyl)amino)-4,8-dihydroxy-5-nitroanthracene-9,10-dione is unique due to its combination of functional groups and the anthracene core, which confer distinct chemical reactivity and potential applications. Its ability to undergo multiple types of reactions and interact with various molecular targets makes it a versatile compound in scientific research.
特性
CAS番号 |
89455-26-5 |
|---|---|
分子式 |
C20H13N3O6 |
分子量 |
391.3 g/mol |
IUPAC名 |
1-(4-aminoanilino)-4,8-dihydroxy-5-nitroanthracene-9,10-dione |
InChI |
InChI=1S/C20H13N3O6/c21-9-1-3-10(4-2-9)22-11-5-7-13(24)17-15(11)19(26)18-14(25)8-6-12(23(28)29)16(18)20(17)27/h1-8,22,24-25H,21H2 |
InChIキー |
BIUGHZURYVXNTA-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC=C1N)NC2=C3C(=C(C=C2)O)C(=O)C4=C(C=CC(=C4C3=O)O)[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![5-Bromo-2,3-dihydrobenzo[b][1,4]dioxine-6-carbaldehyde](/img/structure/B13141617.png)
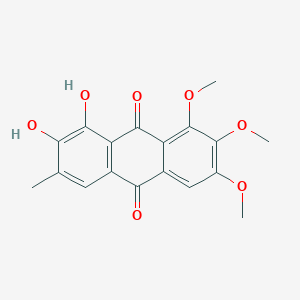



![[1,4'-Bipiperidine]-1'-aceticacid,potassiumsalt(1:1)](/img/structure/B13141654.png)

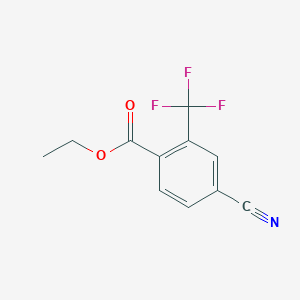
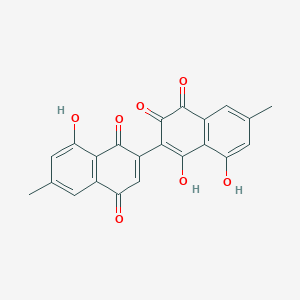
![4-(5-bromothiophen-2-yl)-2,5-bis(2-hexyldecyl)-1-thiophen-2-ylpyrrolo[3,4-c]pyrrole-3,6-dione](/img/structure/B13141671.png)
